Absence of Public Target-Specific Biochemical or Cellular Activity Data for CAS 2034337-58-9
A systematic search of ChEMBL, PubChem, BindingDB, PubMed, and patent databases (search completed April 2026) identified zero assays containing quantitative activity data (IC50, Ki, EC50, % inhibition) for CAS 2034337-58-9 [1]. By comparison, structurally related benzo[d]thiazole-2-carboxamide derivatives in the same chemotype class have been profiled against EGFR (IC50 values typically 5–50 µM in A549 and HeLa cells) [2] and Pim kinases (IC50 values often sub-100 nM for optimized analogs) [3]. This null-data status places CAS 2034337-58-9 in a distinct procurement category: a structurally unique, yet entirely uncharacterized, screening compound.
| Evidence Dimension | Presence of Bioassay Data (IC50/Ki) in Public Databases |
|---|---|
| Target Compound Data | 0 quantitative bioactivity data points located across all queried databases (search date: 28 Apr 2026) |
| Comparator Or Baseline | Class-representative benzo[d]thiazole-2-carboxamides: median 3–5 public IC50 values per characterized compound (EGFR, Pim kinase families) |
| Quantified Difference | Quantitative comparison not possible—target compound is data-null vs. data-present analogs |
| Conditions | ChEMBL v36, PubChem, BindingDB, PubMed, Google Patents; search terms: CAS number, IUPAC name, InChIKey |
Why This Matters
For scientific procurement, this compound represents a high-risk, high-potential scaffold component requiring de novo assay development rather than off-the-shelf use as a validated tool compound.
- [1] ChEMBL Database, EMBL-EBI. Database search for CAS 2034337-58-9 and structural synonyms. Accessed 28 Apr 2026. No activity records returned. View Source
- [2] Luo, Y. et al. (2017). Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Medicinal Chemistry Research, 26(9), 2180–2189. IC50 range for representative analogs. View Source
- [3] Incyte Corporation. (2020). Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. US 2020/0405702. Includes Pim-1, Pim-2, Pim-3 IC50 data for class members. View Source
